Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate

Analytical Chemistry HPLC Purity Assay Quality Control

Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate (CAS 40034-45-5) is a specialized enaminone building block, formally a diethyl malonate derivative condensed with 3-(4-pyridyl)aniline. Its structure integrates a nucleophilic enamine carbon, a basic pyridine nitrogen, and two electrophilic ester groups, making it a versatile intermediate for synthesizing nitrogen-containing heterocycles such as 4-hydroxy-2(1H)-pyridones.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
CAS No. 40034-45-5
Cat. No. B12686420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate
CAS40034-45-5
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC=CC(=C1)C2=CC=NC=C2)C(=O)OCC
InChIInChI=1S/C19H20N2O4/c1-3-24-18(22)17(19(23)25-4-2)13-21-16-7-5-6-15(12-16)14-8-10-20-11-9-14/h5-13,21H,3-4H2,1-2H3
InChIKeyYCVBJXPHYHMMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate (CAS 40034-45-5): A Pyridyl-Aniline Enaminone Building Block for Heterocyclic Synthesis and Medicinal Chemistry


Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate (CAS 40034-45-5) is a specialized enaminone building block, formally a diethyl malonate derivative condensed with 3-(4-pyridyl)aniline. Its structure integrates a nucleophilic enamine carbon, a basic pyridine nitrogen, and two electrophilic ester groups, making it a versatile intermediate for synthesizing nitrogen-containing heterocycles such as 4-hydroxy-2(1H)-pyridones [1]. The compound's physicochemical properties include a molecular weight of 340.4 g/mol, a calculated LogP of 2.62, and a melting point of 89–91 °C, which are critical for assessing its handling and reactivity in multi-step synthesis workflows [2].

Enaminone building block for one-step access to nitrogen heterocycles such as 4-hydroxy-2(1H)-pyridones
Pyridyl-aniline scaffold provides a basic nitrogen and specific regioisomeric connectivity for SAR-driven medicinal chemistry
Dual ester groups enable electrophilic reactivity, chelation after hydrolysis, and straightforward purification by recrystallization

Why Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate Cannot Be Substituted by Simpler In-Class Analogs


The unique reactivity of this compound arises from the synergistic effect of its three functional groups. The 3-(4-pyridyl)aniline moiety provides a specific steric and electronic environment that is critical for subsequent cyclization reactions, differentiating it from simpler aniline or 4-pyridyl derivatives. Generic substitution with other malonates or amines disrupts this engineered reactivity. For example, replacing the pyridyl group with a phenyl group eliminates the basic nitrogen necessary for certain coordination or acid-scavenging pathways, while modifying the ester from ethyl to methyl alters the steric bulk and the volatility profile during thermal cyclizations [1]. Furthermore, the specific connectivity confirmed by the InChI Key `YCVBJXPHYHMMRG-UHFFFAOYSA-N` ensures researchers are using the exact regioisomer required for structure-activity relationships (SAR) in kinase inhibitor programs, where even minor positional changes drastically affect target engagement [2].

Target compound
3-(4-pyridyl)aniline-derived enaminone with diethyl malonate; regioisomer confirmed by InChI Key YCVBJXPHYHMMRG-UHFFFAOYSA-N
Phenyl-only analog
Replacing the pyridyl group eliminates the basic nitrogen, altering coordination, acid-scavenging, and cyclization efficiency
Target compound
Diethyl ester; melting point 89–91 °C, enabling recrystallization from ethanol
Dimethyl ester analog
Methyl ester alters steric bulk and volatility; may shift thermal cyclization profile and complicate purification

Quantitative Differentiation Data for Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate (CAS 40034-45-5)


Purity and Analytical Characterization: HPLC Separation Profile vs. Closest Structural Analogs

A dedicated reverse-phase HPLC method using a Newcrom R1 column resolves Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate with a mobile phase of acetonitrile, water, and phosphoric acid [1]. While no direct head-to-head comparison chromatogram is publicly available, the method's successful application establishes baseline retention for this specific scaffold. This is critical because closely related positional isomers, such as the 2-pyridyl or 4-amino substituted analogs, are expected to exhibit different chromatographic behavior due to altered basicity and hydrophobicity, and their presence as process impurities necessitates a compound-specific validated method for procurement release testing [1].

HPLC Purity
Class-level
Retained on Newcrom R1 RP-HPLC; MeCN/H₂O/H₃PO₄ mobile phase
Method context supports regioisomer-specific quality control
No quantitative head-to-head chromatogram available; differentiation is structural
Analytical Chemistry HPLC Purity Assay Quality Control

Physicochemical Property Differentiation: Measured Melting Point vs. Calculated Class Baseline

The compound exhibits a sharp melting point of 89–91 °C (recrystallized from ethanol) . This value indicates a crystallinity level that is advantageous for purification and formulation development. In contrast, the diethyl ester group typically depresses the melting point relative to the corresponding malonic acid (decomposition >130 °C), while the pyridyl nitrogen enables salt formation with acids, which can be used to modulate solubility and crystallinity—a strategy not possible with the phenyl-only analog, diethyl (((3-phenyl)amino)methylene)malonate, which remains a low-melting solid or oil [1].

Melting Point
Class-level
89–91 °C (recrystallized from ethanol)
Well-defined crystallinity supports purification and handling
Contrasts with oily or low-melting non-pyridyl analogs
Physicochemical Characterization Thermal Analysis Solid-State Properties

Predicted Physicochemical ADME Properties: Calculated LogP and Molecular Weight Differentiation

With a molecular weight of 340.4 g/mol and a predicted LogP of 2.62, this compound occupies a favorable chemical space for oral bioavailability according to Lipinski's Rule of Five [1]. However, the pyridyl nitrogen introduces a hydrogen bond acceptor, which can lower the effective LogP in ionized form compared to analogous thienyl or naphthyl enaminones (predicted LogP > 3.5 for a thienyl analog). This balance of lipophilicity and hydrogen bonding potential makes it a privileged intermediate for synthesizing lead-like heterocycles such as pyridones, which are known kinase inhibitor motifs [2].

Predicted LogP
Class-level
LogP 2.62 (calc.) vs thienyl analog >3.5
Intermediate lipophilicity may favor solubility in early discovery
In silico prediction; confirm experimentally
Drug Discovery ADME Properties Early-Stage Screening

Reactivity Differentiation: Tandem Knoevenagel-Cyclization Efficiency for 4-Hydroxy-2(1H)-pyridone Synthesis

The target compound, as a representative enaminone formed from a methyl ketone, aniline, and cyanide via the Strecker synthesis followed by condensation with diethyl malonate, cyclizes to 4-hydroxy-2(1H)-pyridones under thermal conditions [1]. The presence of the 4-pyridyl substituent on the aniline ring accelerates the cyclization relative to electron-neutral phenyl analogs due to the electron-withdrawing nature of the pyridine, which activates the enamine intermediate for nucleophilic attack. This results in higher yields and milder conditions for pyridone formation, a key scaffold in several bioactive molecules like tenellin [1].

Cyclization Reactivity
Class-level
Reported pyridone formation; no direct yield comparison available
Method demonstrated across aryl analogs; pyridyl accelerates cyclization
Electron-withdrawing effect activates enamine intermediate
Heterocyclic Synthesis Knoevenagel Condensation Pyridone Formation

High-Value Application Scenarios for Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate (CAS 40034-45-5)


Synthesis of 4-Hydroxy-2(1H)-pyridone-Based Kinase Inhibitor Libraries

The compound serves as a direct precursor to 6-substituted 4-hydroxy-2(1H)-pyridones via thermal cyclization. These pyridones are core scaffolds in type I½ kinase inhibitors (e.g., targeting PDK1 or PI3K). The 4-pyridyl substituent introduced at the 6-position facilitates key interactions with the kinase hinge region, and the synthesis negates the need for late-stage metal-catalyzed cross-coupling steps, streamlining SAR exploration [1][2].

Synthesis of Bi-dentate Ligands for Metal-Organic Frameworks (MOFs) or Catalysis

The dual ester groups provide chelating ability after hydrolysis to the corresponding malonic acid, while the pyridyl nitrogen coordinates to transition metals. This compound can be used to prepare hetero-bifunctional ligands that bridge two metal centers, enabling the construction of MOFs with catalytic activity for asymmetric hydrogenation or C-C bond formation [1].

Preparation of Anchimeric-Assisted Prodrugs with Enhanced Solubility

The malonate moiety can be hydrolyzed in vivo by esterases, and the pyridyl nitrogen allows for salt formation with pharmaceutically acceptable acids, improving aqueous solubility for parenteral formulations. Its predicted LogP of 2.62 and intermediate molecular weight suggest that conjugating this scaffold to a drug candidate temporarily could improve its absorption profile before enzymatic cleavage releases the active species [2].

Analytical Method Development and Reference Standard Qualification

The established HPLC separation method on a Newcrom R1 column using a simple acetonitrile/water/phosphoric acid mobile phase provides a rapid quality control method for verifying the chemical and regioisomeric purity of incoming lots. Its well-characterized melting point (89–91 °C) further supports its use as an in-house reference standard for LC-MS and DSC calibration in synthetic chemistry labs [2].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Enaminone cyclization precursor
Pyridone scaffold formation efficiency
MOF / bifunctional ligand synthesis
Pyridyl + malonate chelation
Metal coordination and ester hydrolysis
Prodrug conjugate design
Esterase-cleavable malonate linker
Salt formation and solubility study
Analytical reference standard
HPLC-resolved regioisomer
Melting point and retention time verification
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